molecular formula C15H16BrNO3S B2717708 5-bromo-N-(2,5-dimethylphenyl)-2-methoxybenzenesulfonamide CAS No. 1178287-88-1

5-bromo-N-(2,5-dimethylphenyl)-2-methoxybenzenesulfonamide

Cat. No.: B2717708
CAS No.: 1178287-88-1
M. Wt: 370.26
InChI Key: CYEQKWQUGBYKSA-UHFFFAOYSA-N
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Description

5-bromo-N-(2,5-dimethylphenyl)-2-methoxybenzenesulfonamide is an organic compound with a complex structure that includes a bromine atom, a dimethylphenyl group, a methoxy group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2,5-dimethylphenyl)-2-methoxybenzenesulfonamide typically involves multiple steps. One common method starts with the bromination of a suitable precursor, followed by sulfonation and subsequent amination. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2,5-dimethylphenyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove specific functional groups or alter the oxidation state of the compound.

    Substitution: Common in organic synthesis, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophilic reagents such as sodium methoxide or electrophilic reagents like bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

5-bromo-N-(2,5-dimethylphenyl)-2-methoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 5-bromo-N-(2,5-dimethylphenyl)-2-methoxybenzenesulfonamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to alterations in biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(2,5-dimethylphenyl)-2-fluorobenzamide
  • 5-bromo-N-(2,5-dimethylphenyl)-2-furamide
  • 5-bromo-N-(2,5-dimethylphenyl)nicotinamide

Uniqueness

Compared to similar compounds, 5-bromo-N-(2,5-dimethylphenyl)-2-methoxybenzenesulfonamide may exhibit unique properties due to the presence of the methoxy and sulfonamide groups. These functional groups can influence the compound’s reactivity, solubility, and biological activity, making it a valuable molecule for specific applications.

Properties

IUPAC Name

5-bromo-N-(2,5-dimethylphenyl)-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO3S/c1-10-4-5-11(2)13(8-10)17-21(18,19)15-9-12(16)6-7-14(15)20-3/h4-9,17H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEQKWQUGBYKSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(C=CC(=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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